Z-Ala-pro-gly-OH
Overview
Description
Z-Ala-pro-gly-OH: is a synthetic tripeptide composed of three amino acids: alanine, proline, and glycine. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and medicine. The structure of this compound allows it to interact with enzymes and other proteins, making it a valuable tool for studying protein interactions and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-pro-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of alanine is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of glycine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: Z-Ala-pro-gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the amino and carboxyl groups.
Substitution: The amino and carboxyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Alanine, proline, and glycine.
Oxidation and Reduction: Modified peptides with altered functional groups.
Scientific Research Applications
Chemistry: Z-Ala-pro-gly-OH is used as a model compound for studying peptide synthesis and peptide bond formation. It is also employed in the development of new synthetic methodologies and peptide-based materials .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and the mechanisms of proteolytic enzymes. It serves as a substrate for various proteases, allowing researchers to investigate enzyme kinetics and inhibition .
Medicine: It can be used as a building block for designing peptide-based therapeutics and as a model compound for studying peptide stability and bioavailability .
Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The mechanism of action of Z-Ala-pro-gly-OH involves its interaction with enzymes and proteins. The peptide can bind to the active sites of proteolytic enzymes, serving as a substrate for enzymatic cleavage. This interaction allows researchers to study the specificity and kinetics of enzyme-substrate interactions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other proteins, influencing their structure and function .
Comparison with Similar Compounds
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A similar peptide used as a substrate for microbial collagenase.
Z-Ala-Ala-OH: A dipeptide with similar structural features but lacking the glycine residue.
Z-Phe-Ala-OH: A peptide with phenylalanine instead of proline, used in different biochemical applications.
Uniqueness: Z-Ala-pro-gly-OH is unique due to its specific sequence of alanine, proline, and glycine, which imparts distinct structural and functional properties. The presence of proline introduces a kink in the peptide chain, affecting its conformation and interactions with enzymes and proteins. This unique structure makes this compound a valuable tool for studying protein interactions and enzyme specificity .
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)/t12-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNLNKGIXLKND-JSGCOSHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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